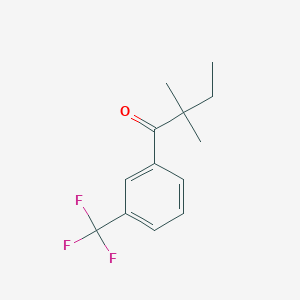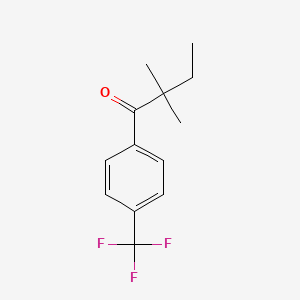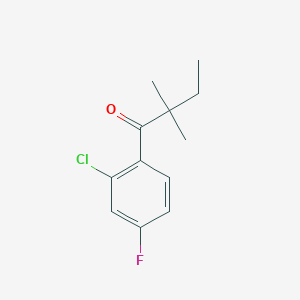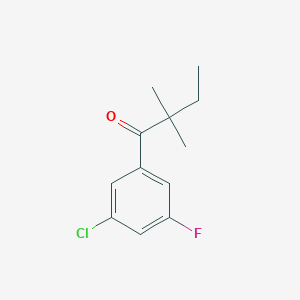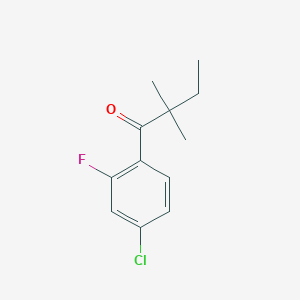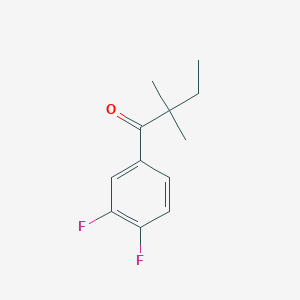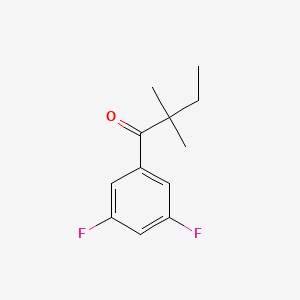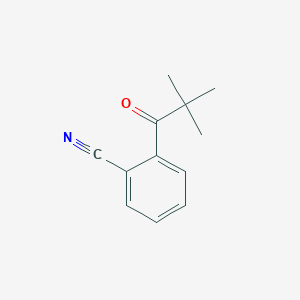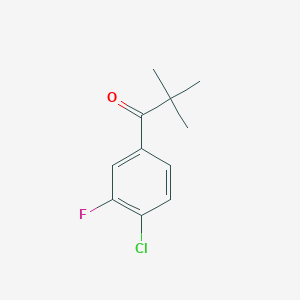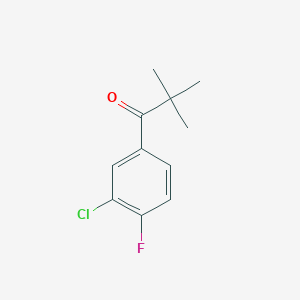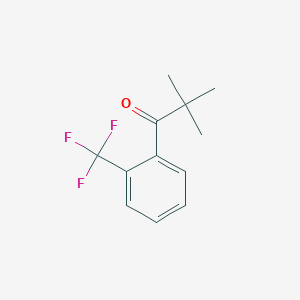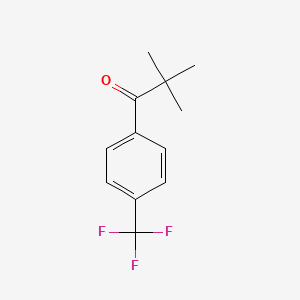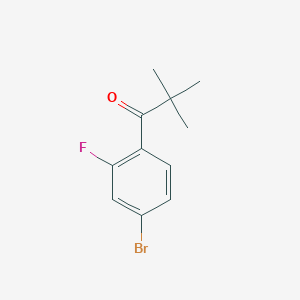
Cyclopentyl 2,4-difluorophenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl 2,4-difluorophenyl ketone is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various ketones and their reactions, which can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. The papers cover a range of topics including the synthesis of cyclopentadienes, cyclopropyl ketones, and the cyclization reactions of different ketones to form complex structures .
Synthesis Analysis
The synthesis of complex ketones often involves the formation of cyclopentane rings, as seen in the formal [3 + 2] cycloaddition of cyclopropyl ketones and alkenes, which is catalyzed by a chiral Ti(salen) complex . Additionally, the synthesis of trifluoromethylated cyclopentadienes from divinyl ketones using the Ruppert–Prakash reagent (TMSCF3) is another example of creating cyclopentane derivatives under mild, metal-free conditions . The domino carbocationic rearrangement of aryl cyclopropyl ketones also leads to the formation of complex cyclopentane frameworks . These methods highlight the versatility of ketones in synthesizing cyclopentane-containing compounds, which could be relevant for the synthesis of cyclopentyl 2,4-difluorophenyl ketone.
Molecular Structure Analysis
The molecular structure of ketones can be significantly altered through various cyclization reactions. For instance, the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones results in the formation of 2,4-cyclopentadien-1-ols, demonstrating the regioselective ring-opening of cyclopropene intermediates . Similarly, the Friedel-Crafts-type cyclization of 2,2-difluorovinyl ketones leads to the formation of fluorinated polycyclic structures . These studies suggest that the molecular structure of cyclopentyl 2,4-difluorophenyl ketone could be analyzed by considering the influence of substituents and the potential for ring formation.
Chemical Reactions Analysis
The chemical reactivity of ketones is diverse, as evidenced by the various reactions they undergo. Cyclopropyl ketones can participate in ring-opening cycloisomerization to yield different heterocyclic products . Aryl cyclopropyl ketones can undergo [3+2] cycloadditions under visible light photocatalysis to form substituted cyclopentanes . Moreover, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the formation of quinolin-8-ols and tetrahydroquinolin-8-ols . These reactions demonstrate the potential pathways through which cyclopentyl 2,4-difluorophenyl ketone might react under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ketones can be influenced by their structural features, such as the presence of fluorine atoms or cyclopropyl groups. For example, the introduction of trifluoromethyl groups into cyclopentadienes can be achieved through the use of sulfinate salts as fluoroalkylating reagents, which also affects the ring-opening reactions of cyclopropanol intermediates . The presence of difluorovinyl groups can facilitate Friedel-Crafts-type cyclization reactions due to the stabilization provided by alpha-fluorines . These studies suggest that the physical and chemical properties of cyclopentyl 2,4-difluorophenyl ketone would likely be influenced by the difluorophenyl group, potentially affecting its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Reactions
- A study described the synthesis of various functionalized bridged bithiophenes, starting with dialkyl ketones and leading to the production of tertiary alcohol derivatives and 4,4-dialkyl-4H-cyclopenta[2,1-b:3,4-b']dithiophenes (Van Mierloo et al., 2010).
- Research on a new hydrazone derivative synthesized by reacting chalcone with 2,4-dinitrophenylhydrazine revealed its significant antioxidant and anti-tyrosinase activity, indicating potential biological applications (Saouli et al., 2020).
- In a study, cyclopentyl methyl ether was used as a solvent in synthesizing 1,3-dioxanes and 1,3-dioxolanes, demonstrating its utility in environmentally friendly acetalization reactions (Azzena et al., 2015).
Photochemistry and Photoreactions
- Research into the photochemistry of 2-Cyclopentenyl methyl ketones revealed a 1,3-acetyl shift and oxa-di-π-methane rearrangement, underscoring the complex photochemical behaviors of these compounds (Gonzenbach et al., 1977).
- The solid-state photochemistry of α-cycloalkyl-p-chloroacetophenone derivatives was studied, showing smooth type II photochemistry in the crystalline phase (Scheffer et al., 1986).
Catalysis and Organic Synthesis
- A study on cyclopropyl phenyl ketone demonstrated its ability to undergo oxidative addition, forming a key intermediate in nickel-catalyzed cycloaddition for producing cyclopentane compounds (Ogoshi et al., 2006).
- Another research highlighted the use of cyclopentyl organometallic reagents for tuning reactions with aliphatic ketones, showing potential in asymmetric synthesis (Roy et al., 2009).
Eigenschaften
IUPAC Name |
cyclopentyl-(2,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHRYHNRZZYGTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642581 |
Source


|
| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2,4-difluorophenyl ketone | |
CAS RN |
898791-93-0 |
Source


|
| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

